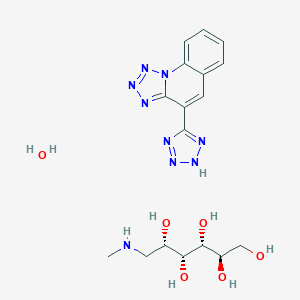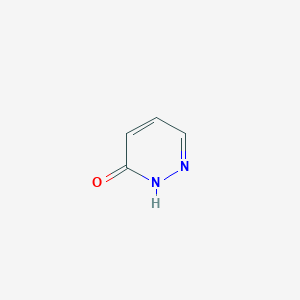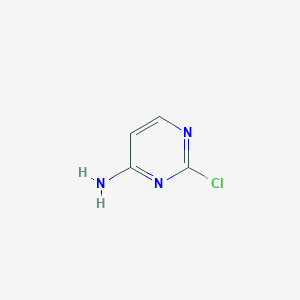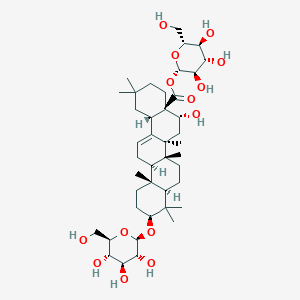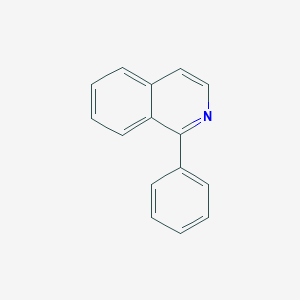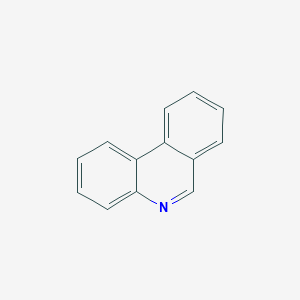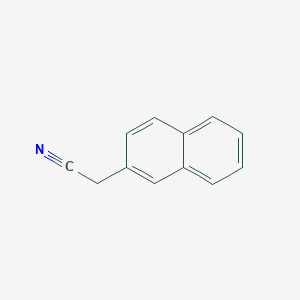
3,6-Diphenylpyridazine
Vue d'ensemble
Description
3,6-Diphenylpyridazine is a chemical compound with the linear formula C16H12N2 . It has a molecular weight of 232.287 .
Synthesis Analysis
The synthesis of pyridazin derivatives, including 3,6-Diphenylpyridazine, involves the reaction of pyridazine ester with hydrazine hydrate . The final products are easily obtained without the need for harsh purification steps .Molecular Structure Analysis
The molecular structure of 3,6-Diphenylpyridazine is represented by the linear formula C16H12N2 . It has a molecular weight of 232.287 .Chemical Reactions Analysis
While specific chemical reactions involving 3,6-Diphenylpyridazine are not detailed in the search results, it’s worth noting that this compound is used in the synthesis of pyridazin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Diphenylpyridazine include its molecular weight of 232.287 and its linear formula C16H12N2 .Applications De Recherche Scientifique
Cyclometalation with Palladium and Platinum
The cyclometalation of 3,6-diphenylpyridazines with palladium and platinum shows distinct behaviors. With palladium, sequential cyclometalations are observed, while with platinum, only double cycloplatination is noted (Slater et al., 2001).
ACAT Inhibitors
Alkyl-5,6-diphenylpyridazine derivatives were synthesized and tested as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, displaying inhibition in the micromolar range (Giovannoni et al., 2001).
Mechanism of Ring Contractions
The mechanism of rearrangement to 4-substituted-3,6-diphenylpyridazines was investigated, involving a stereospecific 1,3-dehydrohalogenation forming a diazanorcaradiene intermediate (Amiet & Johns, 1968).
Antiplasmodium Activity
Amidated 3,6-diphenylated imidazopyridazines show potent inhibition of Plasmodium phosphatidylinositol-4-kinase (PI4K) and moderate inhibition of cyclic guanidine monophosphate (cGMP)-dependent protein kinase (PKG), offering new avenues for malaria treatment (Cheuka et al., 2020).
Luminescent Pt(II) Complexes
Binuclear luminescent Pt(II) complexes based on substituted 3,6-diphenylpyridazines were synthesized, showing potential for applications in materials science due to their green-orange phosphorescence (Zhukovsky et al., 2017).
Synthesis of Hetarylpyranopyridazines
4-Acetyl-5,6-diphenylpyridazin-3(2H)-one was used to synthesize new hetarylpyranopyridazines, contributing to the development of novel chemical compounds (Abdel-Megid et al., 2009).
Green Synthesis of Anticancer Drugs
Green synthesis techniques were used to create 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives, demonstrating significant biological and pharmacological activities, including anticancer properties (Selim et al., 2021).
Synthesis of Pyrimido[4,5-c]pyridazine Derivatives
The synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo derivatives from 3-chloro-5,6-diphenylpyridazine-4-carbonitrile was explored, expanding the chemical diversity of pyridazine compounds (Abdel Moneam, 2004).
Antibacterial Activity of Glucosyl-Pyridazinones
The reaction of 5,6-diphenylpyridazin-3(2H)-one with glucopyranosyl bromide resulted in compounds screened for antibacterial activity, showing potential in medicinal chemistry (El‐Sayed et al., 2009).
Interactions with Tubulin
Derivatives of 5,6-diphenylpyridazin-3-one were examined for their interactions with tubulin, revealing potential as antimitotic agents affecting both plant and mammalian cells (Batra et al., 1986).
Mécanisme D'action
In the context of medicinal chemistry, pyridazin derivatives, including 3,6-Diphenylpyridazine, have been studied for their inhibitory activities against the α-glucosidase enzyme . This enzyme is involved in the breakdown of carbohydrates, and its inhibition can help manage blood sugar levels, making these compounds potentially useful in the treatment of diabetes .
Propriétés
IUPAC Name |
3,6-diphenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGKXPUBXWXTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423297 | |
| Record name | 3,6-diphenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diphenylpyridazine | |
CAS RN |
891-22-5 | |
| Record name | 3,6-diphenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





